tert-Butyl 4-(7-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylcarbamate
Description
Role of Imidazo[4,5-c]Pyridine Scaffolds in Drug Discovery
Imidazo[4,5-c]pyridines are privileged scaffolds in anticancer and antiviral drug design due to their structural similarity to purine nucleobases. This resemblance facilitates interactions with DNA, RNA, and nucleotide-binding enzymes. For example, 3-deazaneplanocin A, an imidazo[4,5-c]pyridine derivative, inhibits histone methyltransferase EZH2 and demonstrates potent activity against Ebola virus.
Table 1: Bioactive Imidazo[4,5-c]Pyridine Derivatives and Their Targets
| Compound | Biological Target | Therapeutic Area |
|---|---|---|
| 3-Deazaneplanocin A | EZH2, S-adenosylhomocysteine hydrolase | Anticancer, Antiviral |
| Telcagepant | Calcitonin gene-related peptide receptor | Migraine |
| Tenatoprazole | Gastric H+/K+ ATPase | Acid reflux |
The synthetic versatility of imidazo[4,5-c]pyridines allows for regioselective functionalization at positions 2, 4, and 7, enabling the introduction of halogen atoms (e.g., bromo, chloro) or alkyl groups (e.g., ethyl) to fine-tune electronic and steric properties. In tert-butyl 4-(7-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylcarbamate, the 7-bromo and 4-chloro substituents enhance electrophilicity, potentially improving binding affinity to cysteine-rich enzymatic active sites.
Significance of 1,2,5-Oxadiazole Derivatives in Bioactive Molecule Design
1,2,5-Oxadiazoles (furazans) are electron-deficient heterocycles valued for their metabolic stability and ability to act as bioisosteres for carboxylic acids or ester groups. The 1,2,5-oxadiazole ring in the target compound contributes to its rigidity, reducing conformational entropy and enhancing binding specificity.
Table 2: Key Properties of 1,2,5-Oxadiazole Derivatives
| Property | Impact on Drug Design | Example Application |
|---|---|---|
| Metabolic stability | Resistance to oxidative degradation | Prolonged half-life in vivo |
| Dipolar character | Facilitates interactions with charged residues | Kinase inhibition |
| Planarity | Enhances π-π stacking with aromatic residues | DNA intercalation |
The tert-butyl carbamate group at position 3 of the oxadiazole ring serves dual purposes: (1) it acts as a protecting group during synthesis, preventing unwanted side reactions, and (2) it modulates solubility by introducing a bulky, hydrophobic moiety. This substitution pattern is critical for balancing membrane permeability and aqueous solubility, which are essential for oral bioavailability.
Properties
IUPAC Name |
tert-butyl N-[4-(7-bromo-4-chloro-1-ethylimidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrClN6O3/c1-5-23-10-7(16)6-18-11(17)8(10)19-13(23)9-12(22-26-21-9)20-14(24)25-15(2,3)4/h6H,5H2,1-4H3,(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUSEVRLTYWXTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=C2Br)Cl)N=C1C3=NON=C3NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl 4-(7-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylcarbamate is a compound of significant interest due to its potential biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C15H16BrClN6O3
- Molecular Weight : 443.68 g/mol
- CAS Number : 842144-08-5
Pharmacological Activity
Research has indicated that compounds similar to this compound exhibit various biological activities. Below are some key findings regarding its biological activity:
Antimicrobial Activity
Studies have shown that derivatives of imidazopyridine compounds possess notable antimicrobial properties. For instance:
- In vitro Studies : Compounds with similar structures have been tested against a range of bacteria and fungi. For example, certain derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 12.5 μg/ml against Salmonella typhi, outperforming standard antibiotics like ampicillin and chloramphenicol .
| Compound | Target Organism | MIC (μg/ml) | Comparison Standard | Standard MIC (μg/ml) |
|---|---|---|---|---|
| Compound 1 | S. typhi | 12.5 | Ampicillin | 100 |
| Compound 2 | C. albicans | 250 | Griseofulvin | 500 |
The mechanism by which these compounds exert their effects is often linked to their ability to inhibit specific enzymes or pathways critical for microbial survival. For example, imidazopyridine derivatives have shown potential in inhibiting Aurora kinases, which are vital for cell division and proliferation in cancer cells .
Case Studies
Several studies have highlighted the efficacy of similar compounds in preclinical models:
- Aurora Kinase Inhibition : A study demonstrated that imidazopyridine derivatives could selectively inhibit Aurora-A kinase in human colon carcinoma cells with IC50 values comparable to established inhibitors .
- Phospholipase A2 Inhibition : Another study indicated that various compounds inhibited PLA2G15 activity, suggesting a potential role in modulating inflammatory responses .
Comparison with Similar Compounds
Key Structural Features
- Halogen substituents (Br, Cl) : Enhance electrophilicity and participate in halogen bonding with biological targets .
- 1,2,5-Oxadiazole ring : Contributes to metabolic stability and hydrogen-bonding capacity .
- tert-Butyl carbamate : Acts as a protecting group for amines, improving solubility and stability during synthesis .
Structural and Functional Comparison
The compound is compared to three analogs (Table 1):
Key Observations :
- Substituent Effects : Replacing the tert-butyl carbamate (target compound) with an amine group (second compound) reduces molecular weight by ~106 g/mol, likely enhancing polarity .
- Core Heterocycle : Imidazo[4,5-b]pyridine (fourth compound) lacks the oxadiazole ring, reducing hydrogen-bonding capacity but improving aromatic stacking .
Physicochemical Properties
- Solubility : The tert-butyl carbamate in the target compound improves lipophilicity (logP ~2.8 estimated) compared to the amine analog (logP ~1.5) .
- Stability : The oxadiazole ring is susceptible to hydrolysis under acidic conditions, while the tert-butyl group enhances stability during synthesis .
Pharmacological Relevance
The bromo and chloro substituents may mimic ATP’s adenine ring in kinase binding, while the oxadiazole could act as a bioisostere for carboxylic acids .
Q & A
Q. What are the established synthetic routes for preparing this compound, and what purification methods are recommended?
The synthesis typically involves multi-step heterocyclic coupling reactions. Key steps include:
- Imidazo[4,5-c]pyridine core formation : Halogenation at the 4-position and ethyl substitution at the 1-position via nucleophilic aromatic substitution (SNAr) .
- Oxadiazole ring construction : Cyclization of a nitrile precursor with hydroxylamine, followed by carbamate protection using tert-butyloxycarbonyl (Boc) reagents .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (e.g., from dichloromethane/hexane) are standard .
Q. How can researchers confirm the structural identity and purity of this compound?
Use a combination of:
- Spectroscopic techniques :
- 1H/13C NMR : Verify substituent positions (e.g., ethyl group at N1, bromo/chloro on imidazopyridine) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and isotopic patterns (Br/Cl) .
- Chromatography : HPLC or LCMS to assess purity (>95% by area normalization) .
Q. What safety precautions are critical when handling this compound?
Based on structurally related imidazopyridines:
- Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods due to potential dust/aerosol formation .
- Storage : Inert atmosphere (argon), desiccated at –20°C to prevent hydrolysis of the Boc group .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?
Apply statistical Design of Experiments (DoE) :
- Variables : Temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd for cross-couplings) .
- Response surface methodology (RSM) : Identify interactions between variables (e.g., excess base may deprotonate intermediates but increase side reactions) .
- High-throughput screening : Test 10–20 conditions in parallel to narrow optimal parameters .
Q. What computational tools can predict reactivity or guide synthetic modifications of this compound?
Use quantum chemical calculations (e.g., DFT):
- Reaction pathway modeling : Simulate transition states for halogen displacement or cyclization steps .
- Electronic effects : Calculate Fukui indices to predict electrophilic/nucleophilic sites (e.g., bromo substitution vs. oxadiazole reactivity) .
- Molecular docking : Assess potential bioactivity by modeling interactions with target proteins (e.g., kinase inhibitors) .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
- Dynamic effects : Check for tautomerism (e.g., imidazole NH proton exchange) using variable-temperature NMR .
- Impurity analysis : Use 2D NMR (COSY, HSQC) to distinguish minor byproducts .
- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation .
Q. What is the role of the bromo and chloro substituents in mediating reactivity or stability?
- Bromo : Acts as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura for biaryl synthesis) .
- Chloro : Enhances electron-deficient character of the imidazopyridine, directing electrophilic substitutions .
- Stability : Halogens increase molecular weight, potentially reducing hygroscopicity but may promote photodegradation (test via accelerated UV studies) .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Forced degradation studies :
- Acidic/alkaline hydrolysis : Incubate in HCl/NaOH (0.1–1 M) at 25–60°C, monitor via LCMS .
- Thermal stress : Heat solid sample to 100°C for 24 hours, check decomposition products .
- Kinetic modeling : Determine activation energy (Ea) for degradation pathways .
Q. What are potential applications of this compound in medicinal chemistry or chemical biology?
- Kinase inhibition : The imidazopyridine-oxadiazole scaffold resembles ATP-competitive kinase inhibitors (e.g., JAK2/FLT3 targets) .
- PROTAC development : The bromo group enables conjugation to E3 ligase ligands for targeted protein degradation .
- Biological probes : Incorporate fluorescent tags via oxadiazole modification for cellular imaging .
Q. How can researchers design experiments to explore structure-activity relationships (SAR) for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
